

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(piperidin-1-yl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-yl)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of both benzoic acid and piperidine, it belongs to a class of molecules that have demonstrated a wide range of biological activities. This technical guide provides a comprehensive review of the synthesis, characterization, and potential biological significance of Methyl 2-(piperidin-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a predictive yet scientifically grounded overview. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutics based on the 2-(piperidin-1-yl)benzoate scaffold.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. Similarly, benzoic acid and its esters are common pharmacophores and synthetic intermediates. The combination of these two fragments in **Methyl 2-(piperidin-1-yl)benzoate** results in a molecule with potential for diverse biological interactions. Phenylpiperidine derivatives, for instance, are known to exhibit a range of pharmacological effects, including analgesic and central nervous system activities. Furthermore, derivatives of 2-aminobenzoic



acid, the parent amine of the title compound, have been investigated for anti-inflammatory, analgesic, and antimicrobial properties. This guide will explore the synthesis and predicted chemical properties of **Methyl 2-(piperidin-1-yl)benzoate**, providing a foundation for its further investigation as a potential therapeutic agent.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

While a specific, detailed synthesis of **Methyl 2-(piperidin-1-yl)benzoate** is not extensively reported in the literature, its preparation can be reliably achieved through established synthetic routes for N-aryl piperidines and benzoic acid esters. The two most plausible synthetic strategies are the N-arylation of piperidine with a methyl 2-halobenzoate and the esterification of 2-(piperidin-1-yl)benzoic acid.

Synthesis via N-Arylation of Piperidine

The direct coupling of piperidine with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) is a common and effective method for forming the C-N bond. Two powerful catalytic systems for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.

- Reaction Scheme:
 - Methyl 2-bromobenzoate + Piperidine → Methyl 2-(piperidin-1-yl)benzoate
- Detailed Methodology:
 - o To an oven-dried Schlenk tube is added Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).
 - The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
 - Anhydrous, degassed toluene is added, followed by methyl 2-bromobenzoate and piperidine.

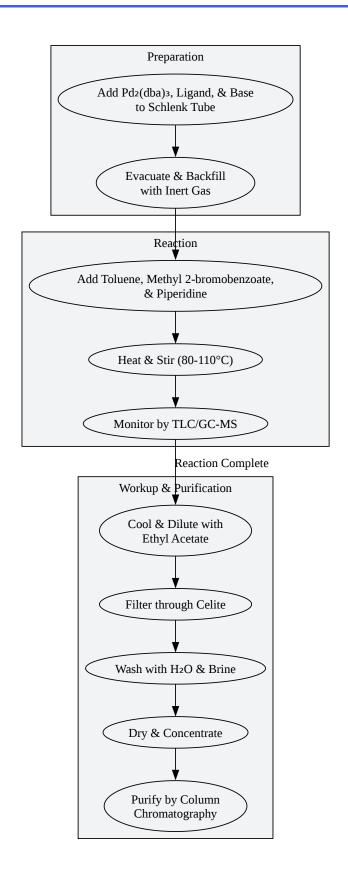
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- The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the pure **Methyl 2-(piperidin-1-yl)benzoate**.





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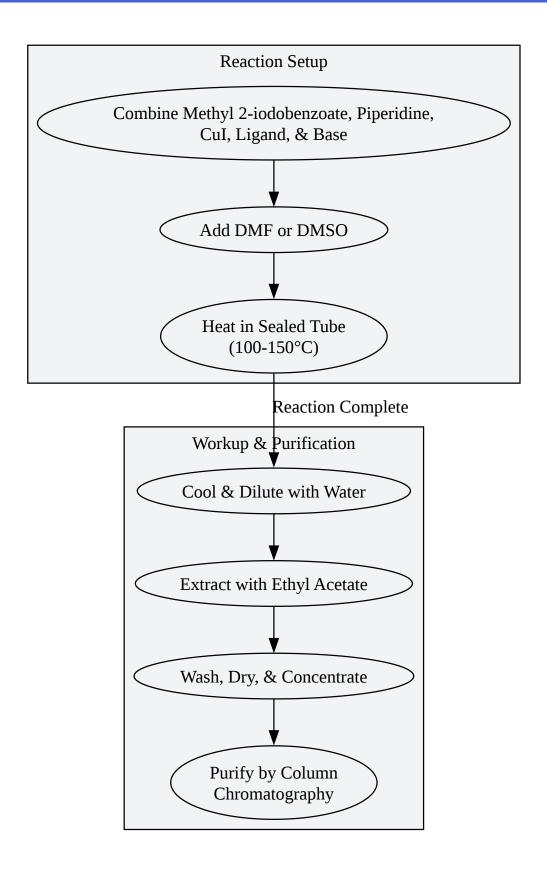




The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.

- Reaction Scheme:
 - Methyl 2-iodobenzoate + Piperidine → Methyl 2-(piperidin-1-yl)benzoate
- Detailed Methodology:
 - A mixture of methyl 2-iodobenzoate, piperidine, a copper(I) salt (e.g., CuI), a ligand (e.g.,
 L-proline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a sealed tube.
 - A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide
 (DMSO) is added.
 - The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for 24-48 hours.
 - After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
 - Purification of the crude product is achieved by column chromatography.





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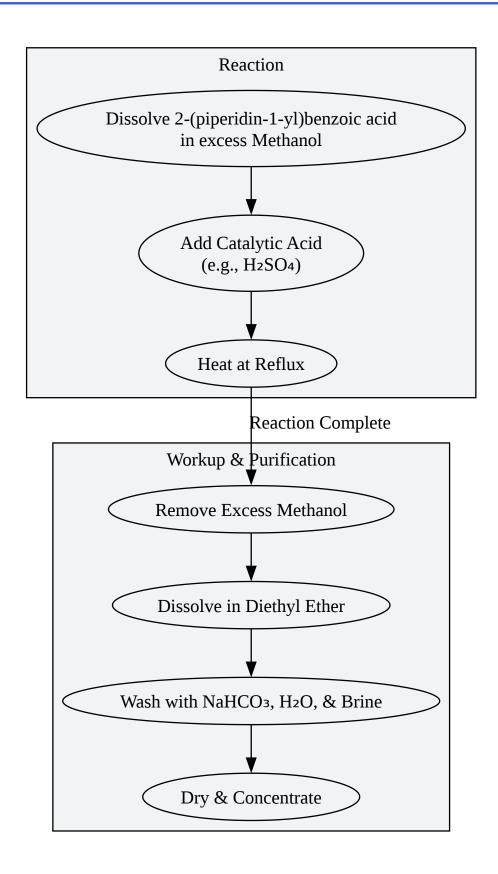


Synthesis via Fischer Esterification

An alternative route involves the esterification of 2-(piperidin-1-yl)benzoic acid, which can be synthesized from 2-aminobenzoic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

- Reaction Scheme:
 - 2-(piperidin-1-yl)benzoic acid + Methanol → Methyl 2-(piperidin-1-yl)benzoate
- Detailed Methodology:
 - 2-(piperidin-1-yl)benzoic acid is dissolved in an excess of methanol.
 - A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.
 - The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.
 - Upon completion, the excess methanol is removed under reduced pressure.
 - The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
 - Further purification can be performed by column chromatography if necessary.





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Physicochemical and Spectroscopic Data

The following tables summarize the predicted and reported physicochemical and spectroscopic data for **Methyl 2-(piperidin-1-yl)benzoate** and its close isomers for comparative purposes.

Table 1: Physicochemical Properties

Property	Predicted/Reported Value for Methyl 2-(piperidin-1- yl)benzoate	Reported Value for Methyl 4-(piperidin-1-ylcarbonyl)benzoate[1][2]
Molecular Formula	C13H17NO2	C14H17NO3
Molecular Weight	219.28 g/mol	247.29 g/mol
Appearance	Colorless to pale yellow oil or solid	Crystalline solid
CAS Number	81215-42-1	Not specified

Table 2: Predicted/Reported Spectroscopic Data



Spectroscopic Technique	Predicted Data for Methyl 2-(piperidin-1-yl)benzoate	Reported Data for Methyl 4-(piperidin-1- ylcarbonyl)benzoate[1][2]
¹H NMR (CDCl₃, δ ppm)	~7.8-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH ₃), ~3.0 (t, 4H, N-CH ₂), ~1.7 (m, 6H, CH ₂)	8.09 (d, 2H), 7.47 (d, 2H), 3.95 (s, 3H), 3.74 (m, 2H), 3.33 (m, 2H), 1.70 (m, 2H), 1.27 (m, 2H)
¹³C NMR (CDCl₃, δ ppm)	~168 (C=O), ~150 (Ar-C), ~132-120 (Ar-CH), ~55 (N- CH ₂), ~52 (OCH ₃), ~26 (CH ₂), ~24 (CH ₂)	169.2, 166.4, 140.9, 130.8, 129.8, 126.7, 52.6, 51.2, 42.2, 26.5, 25.6, 24.5
FTIR (cm ⁻¹)	~3050 (Ar C-H), ~2940, 2860 (Aliphatic C-H), ~1720 (C=O ester), ~1600, 1480 (Ar C=C), ~1250 (C-O ester)	1724, 1680, 1436, 1276, 1114
Mass Spectrometry (m/z)	Predicted [M] ⁺ at 219. Possible fragments at 188 ([M-OCH ₃] ⁺), 160 ([M-COOCH ₃] ⁺), 132, 84	Not specified

Biological Activities and Potential Signaling Pathways

While specific biological data for **Methyl 2-(piperidin-1-yl)benzoate** are not readily available, the activities of related compounds suggest potential areas of pharmacological interest.

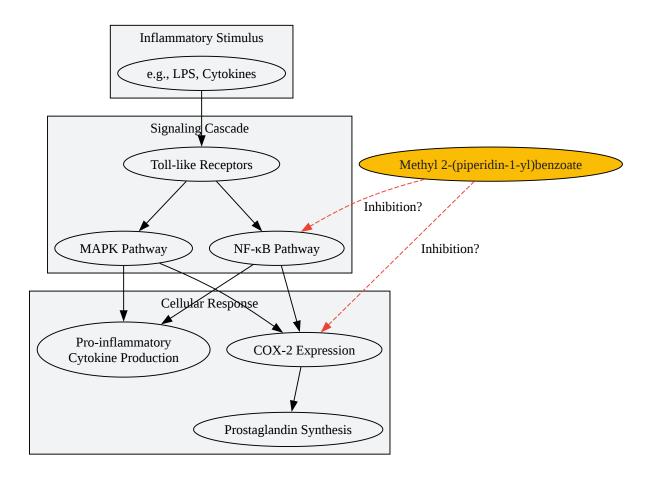
Derivatives of 2-aminobenzoic acid (anthranilic acid) have been reported to possess a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX).

Phenylpiperidine derivatives are a well-established class of compounds with significant effects on the central nervous system. Many opioids, such as fentanyl and pethidine, contain the 4-phenylpiperidine scaffold and act as potent analgesics through their interaction with opioid receptors. While **Methyl 2-(piperidin-1-yl)benzoate** does not share the same substitution pattern as these classical opioids, the presence of the N-phenylpiperidine-like core suggests



that it could potentially interact with various receptors and transporters in the central nervous system.

Given the anti-inflammatory properties of some anthranilic acid derivatives, a potential mechanism of action for **Methyl 2-(piperidin-1-yl)benzoate** could involve the modulation of inflammatory signaling pathways.



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Conclusion

Methyl 2-(piperidin-1-yl)benzoate represents an intriguing scaffold for medicinal chemistry exploration. This technical guide has outlined plausible and efficient synthetic routes for its preparation, including the Buchwald-Hartwig amination, Ullmann condensation, and Fischer esterification. While direct experimental characterization is sparse, predictive spectroscopic data based on analogous structures provide a solid foundation for its identification and analysis. The known biological activities of related 2-aminobenzoic acid and phenylpiperidine derivatives suggest that Methyl 2-(piperidin-1-yl)benzoate may possess valuable pharmacological properties, particularly in the areas of inflammation and central nervous system disorders. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to embark on such investigations.

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